molecular formula C13H16BrNO B1406490 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one CAS No. 1581753-95-8

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one

Cat. No. B1406490
M. Wt: 282.18 g/mol
InChI Key: KZFNUCIESALKJF-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one is a heterocyclic compound with an indole nucleus. It contains a bromine atom at position 6, an isopropyl group, and two methyl groups. The indole scaffold is an essential component in various synthetic drug molecules due to its biological activity and pharmacophore potential .


Synthesis Analysis

The synthesis of this compound involves introducing the bromine substituent onto the indole ring. Various synthetic routes can achieve this, including electrophilic substitution reactions. Researchers have explored different methods to access 6-bromoindole derivatives, such as bromination of indole precursors or direct bromination of the indole ring .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one is C~14~H~16~BrNO . Its structure consists of an indole ring fused with a carbonyl group. The bromine atom is attached to the 6-position, while the isopropyl and dimethyl groups contribute to its overall steric properties .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Electrophilic substitution reactions can occur at the indole ring, leading to the introduction of various substituents. Additionally, it may participate in nucleophilic reactions due to the carbonyl group. Further investigations are needed to explore its specific reactivity patterns .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Aromaticity conferred by the 10 π-electrons in the indole ring .

Safety And Hazards

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal .

Future Directions

  • Clinical Trials : Consider preclinical and clinical studies to assess its therapeutic potential .

properties

IUPAC Name

6-bromo-3,3-dimethyl-1-propan-2-ylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-8(2)15-11-7-9(14)5-6-10(11)13(3,4)12(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNUCIESALKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)C(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one

Synthesis routes and methods

Procedure details

To a suspension of 6-bromo-3,3-dimethylindolin-2-one (example 14a, 1.68 g, 7.00 mmol) in DMF (30 ml) were added 2-bromopropane (2.15 g, 1.64 ml, 17.5 mmol) and cesium carbonate (5.02 g, 15.4 mmol). The reaction mixture was heated to 80° C. for 18 hours. The reaction mixture was treated with 1 M HCl and the aqueous phase was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and the solvent was evaporated. The residue was purified by silica gel chromatography using ethyl acetate/heptane as eluent. The title compound was obtained as orange solid (2.00 g, 70% purity) and was used for the next reaction without further purification.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Quantity
5.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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